E-3-(Tributylstannyl)-2-propen-1-amine
Overview
Description
E-3-(Tributylstannyl)-2-propen-1-amine is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a propenylamine moiety. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly the Stille coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E-3-(Tributylstannyl)-2-propen-1-amine typically involves the reaction of tributylstannyl chloride with an appropriate propenylamine precursor under controlled conditions. One common method includes the use of lithium acetylide-ethylenediamine complex in tetrahydrofuran, followed by the addition of tributylstannyl chloride . The reaction is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: E-3-(Tributylstannyl)-2-propen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom in the compound can be replaced by other groups through nucleophilic substitution.
Coupling Reactions: It is prominently used in Stille coupling reactions, where it reacts with aryl or vinyl halides in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently employed.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, often under an inert atmosphere to prevent oxidation.
Major Products: The major products of these reactions are typically the coupled organic molecules, where the tin group is replaced by the desired organic moiety.
Scientific Research Applications
E-3-(Tributylstannyl)-2-propen-1-amine has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of E-3-(Tributylstannyl)-2-propen-1-amine in coupling reactions involves the formation of a palladium-stannane complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The tin atom acts as a leaving group, facilitating the formation of the new bond .
Comparison with Similar Compounds
E-3-(Tributylstannyl)-2-propen-1-ol: Similar in structure but with a hydroxyl group instead of an amine.
E-3-(Tributylstannyl)-2-propenal: Contains an aldehyde group instead of an amine.
Uniqueness: E-3-(Tributylstannyl)-2-propen-1-amine is unique due to its amine functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs with hydroxyl or aldehyde groups. This makes it particularly valuable in the synthesis of nitrogen-containing organic compounds.
Properties
IUPAC Name |
(E)-3-tributylstannylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVNSAUITMDMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.